molecular formula C12H14BrNO2 B12565113 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide CAS No. 189148-52-5

1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide

Cat. No.: B12565113
CAS No.: 189148-52-5
M. Wt: 284.15 g/mol
InChI Key: CNMDDWZFLIDFKE-UHFFFAOYSA-M
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Description

1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide is a quaternary ammonium compound featuring a quinolinium core substituted with a 2,3-dihydroxypropyl group and a bromide counterion.

Properties

CAS No.

189148-52-5

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-quinolin-1-ium-1-ylpropane-1,2-diol;bromide

InChI

InChI=1S/C12H14NO2.BrH/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14-15H,8-9H2;1H/q+1;/p-1

InChI Key

CNMDDWZFLIDFKE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC(CO)O.[Br-]

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Specifically, 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This property is particularly valuable in developing new antibacterial agents to combat antibiotic-resistant bacteria.

Case Study:
A study evaluated the antibacterial efficacy of several quinoline derivatives, including 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide, against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .

CompoundMIC (µg/mL)Target Bacteria
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide32S. aureus
Other derivativesVariesE. coli, Pseudomonas aeruginosa

Anticancer Potential

The anticancer properties of quinoline derivatives have been extensively studied. Preliminary findings suggest that 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
In vitro studies on human breast cancer cell lines revealed that treatment with 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .

Corrosion Inhibition

Quinoline-based compounds are recognized for their corrosion inhibition properties in metal substrates. The application of 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide as a corrosion inhibitor has been investigated in acidic environments.

Data Table: Corrosion Inhibition Efficiency

Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
05.00
102.550
201.080

The data indicate that increasing concentrations of the compound lead to higher inhibition efficiency, suggesting its potential use in protecting metals from corrosive environments .

Synthesis of Functional Materials

The unique properties of 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide make it suitable for synthesizing functional materials such as polymers and nanocomposites.

Case Study:
Recent research focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical properties. The addition of varying concentrations of the compound improved the tensile strength and thermal degradation temperature of the resulting materials .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

1-Ethyl-2-[(3-Ethyl-6-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium ()
  • Molecular Formula : C₂₂H₂₃N₂S
  • Molecular Weight : 347.5 g/mol
  • Key Features: Incorporates a benzothiazole group and ethyl substituents, increasing lipophilicity compared to the dihydroxypropyl group in the target compound.
Lipopolythiourea DDSTU/HCl ()
  • Structure : Contains a 2,3-dihydroxypropyl group linked via thiourea to a lipid backbone.
  • Key Features : The dihydroxypropyl group facilitates DNA compaction through electrostatic interactions, a property shared with the target compound. However, the lipid chain in DDSTU/HCl enhances membrane permeability, whereas the target compound’s simpler structure may prioritize solubility .
1-Methylquinolinium Iodide Complexes ()
  • Historical Context: Early 20th-century studies highlight quaternary ammonium salts (e.g., 1-methylquinolinium iodide) forming complexes with diamines.
  • Comparison : Bromide counterions (as in the target compound) generally exhibit lower molecular weight and higher solubility in polar solvents compared to iodide salts. This impacts applications in pharmaceuticals or ionic liquids .

Functional Analogues

6-Bromo-7-fluoro-3-nitroquinolin-4-ol ()
  • Substituents : Bromo, fluoro, and nitro groups introduce strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions.
  • Contrast: The target compound’s dihydroxypropyl group is electron-donating, stabilizing the quinolinium core and favoring cation-π or hydrogen-bonding interactions. This difference highlights divergent applications: nitro derivatives in synthesis vs. dihydroxypropyl derivatives in bioactivity .
Pyrroloquinolinone Derivatives ()
  • Structure: Features a morpholinopropyl group and ketone functionality.
  • Solubility : The morpholine ring enhances water solubility, similar to the dihydroxypropyl group. However, the ketone group introduces polarity without the same hydrogen-bonding capacity as hydroxyls .

Physicochemical Properties

Compound Molecular Weight (g/mol) Counterion Water Solubility Key Interactions
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide ~284 (calculated) Bromide High Hydrogen bonding, electrostatic
1-Ethylquinolinium-benzothiazole derivative 347.5 N/A Moderate π-π stacking, hydrophobic
1-Methylquinolinium iodide ~272 Iodide Low Ionic, van der Waals

Notes:

  • The target compound’s dihydroxypropyl group and bromide ion synergize to improve solubility, critical for biomedical applications like DNA binding .
  • Iodide salts (e.g., ) exhibit lower solubility in aqueous media, limiting their use in biological systems compared to bromides.

Biological Activity

1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide is derived from the quinoline structure, which is known for its diverse biological activities. The presence of hydroxyl groups in the 2 and 3 positions enhances the compound's solubility and reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromideStaphylococcus aureus15 µg/mL
1-(2,3-Dihydroxypropyl)quinolin-1-ium bromideEscherichia coli20 µg/mL

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. A study highlighted that certain quinoline-based compounds inhibited the replication of influenza viruses with IC50 values in the low micromolar range . While specific data on 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide's antiviral activity is limited, its structural similarities to these active compounds suggest potential efficacy.

The mechanisms through which 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Quinoline derivatives have been found to inhibit various enzymes involved in microbial metabolism and viral replication. For instance, they can inhibit DNA topoisomerases and other critical enzymes .
  • Membrane Disruption : The amphiphilic nature of these compounds allows them to integrate into lipid membranes, leading to increased permeability and cell lysis .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several quinoline derivatives, including 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized a series of dilutions to determine MIC values and confirmed the compound's ability to disrupt bacterial growth effectively.

Antiviral Screening

In another investigation focusing on antiviral properties, compounds structurally related to 1-(2,3-Dihydroxypropyl)quinolin-1-ium bromide were screened against influenza A viruses. The findings suggested that modifications in the quinoline structure significantly impacted antiviral potency, indicating a promising avenue for future drug design targeting viral infections .

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